3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
Description
3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a quinoline derivative characterized by a benzoyl group at the 3-position, a 4-(4-fluorophenyl)piperazine moiety at the 4-position, and a methoxy substituent at the 6-position. Its structural complexity arises from the integration of electron-withdrawing (fluorophenyl) and electron-donating (methoxy) groups, which may influence its bioavailability, receptor binding, and metabolic stability .
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYNLMLMIQHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with a methoxy group. The piperazine ring is introduced through nucleophilic substitution reactions, and the fluorophenyl group is added via electrophilic aromatic substitution. The final step involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Quinoline Derivatives
Quinoline derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally analogous molecules:
Key Observations:
Substituent Diversity: The target compound’s 4-(4-fluorophenyl)piperazine group distinguishes it from chlorophenyl- or dimethoxyphenyl-substituted analogs (e.g., 4k, Compound 10). Fluorine’s electronegativity may enhance receptor binding compared to chlorine or methoxy groups .
Synthetic Efficiency: The target compound’s synthesis likely employs Pd-catalyzed cross-coupling, similar to 4k . However, the one-pot strategy used for 3-methylquinoline () offers higher atom economy, suggesting trade-offs between yield and structural complexity .
Pharmacological Comparison: Receptor Targeting and Apoptosis
Key Findings:
- Sigma-2 Receptor Specificity : Fluorophenylpiperazine moieties (as in the target compound) are structurally analogous to sigma-2 agonists like CB-64D, which induce apoptosis via caspase-independent pathways . However, the benzoyl group may alter binding kinetics compared to haloperidol-derived agonists .
- Synergistic Effects : Sigma-2 ligands (e.g., CB-184) potentiate doxorubicin in drug-resistant cells . The target compound’s fluorophenyl group could mimic this behavior, but experimental validation is required.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The benzoyl and fluorophenyl groups likely increase logP compared to methoxy- or amino-substituted quinolines, enhancing membrane permeability but risking solubility limitations .
- Metabolic Stability : Piperazine rings are susceptible to oxidative metabolism, but the 4-fluorophenyl substituent may reduce CYP450-mediated degradation compared to unsubstituted analogs .
Biological Activity
3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzoyl moiety, a piperazine ring, and a methoxyquinoline backbone, making it a candidate for various therapeutic applications.
- Molecular Formula : C27H25ClFN3O2
- Molecular Weight : 478.0 g/mol
- CAS Number : 2097910-33-1
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that quinoline derivatives often exhibit their effects through mechanisms such as:
- Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
- Modulation of Receptor Activity : The piperazine moiety may enhance binding to neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Properties
Several studies have reported the anticancer potential of quinoline derivatives, including this compound. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating significant antimalarial activity that correlates with anticancer properties due to shared pathways in cellular proliferation and apoptosis .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for antimicrobial properties:
- Antibacterial and Antifungal Activity : Research has shown that similar compounds can effectively inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting nucleic acid synthesis .
Neuropharmacological Effects
The piperazine component suggests potential effects on the central nervous system:
- Antidepressant and Anxiolytic Activity : Compounds with similar structures have been studied for their ability to modulate serotonin receptors, which are crucial in mood regulation .
Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives highlighted the effectiveness of compounds similar to this compound against breast cancer cell lines (MDA-MB-468). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Evaluation
In another investigation, a library of quinoline derivatives was screened for antimicrobial activity. The findings revealed that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus and Candida albicans, showcasing their potential as therapeutic agents in treating infections .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClFN3O2 |
| Molecular Weight | 478.0 g/mol |
| CAS Number | 2097910-33-1 |
| Anticancer IC50 Range | 0.014 - 5.87 µg/mL |
| Antimicrobial Activity | Effective against S. aureus and C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
